

# FT-1518: A Technical Guide to a Novel Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FT-1518   |           |
| Cat. No.:            | B15621299 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

FT-1518 is a novel, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. Preclinical data indicate that FT-1518 exhibits significant anti-proliferative activity across a range of cancer cell lines and demonstrates dose-dependent tumor growth inhibition in in vivo models. Its high selectivity for mTOR over other kinases, particularly those in the PI3K family, suggests a favorable safety profile with potentially reduced off-target effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for FT-1518. It also includes detailed, albeit generalized, experimental protocols relevant to the assays used to characterize this compound, and visual diagrams of the associated signaling pathway and experimental workflows.

#### **Chemical Structure and Physicochemical Properties**

FT-1518 is a complex heterocyclic molecule with the chemical formula C20H26N8O.

Table 1: Chemical and Physicochemical Properties of FT-1518



| Property                       | Value                                                                                                               | Source    |
|--------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                     | 2-[(3S)-3-ethyl-4-methyl-5-[5-<br>(morpholin-4-ylmethyl)pyrazin-<br>2-yl]-4H-1,2,4-triazol-3-<br>yl]pyridin-3-amine | PubChem   |
| Molecular Formula              | C20H26N8O                                                                                                           | [1]       |
| Molecular Weight               | 394.47 g/mol                                                                                                        | [1]       |
| PubChem CID                    | 53258965                                                                                                            | [1]       |
| Isomeric SMILES                | CCC(CC)N1C=NC2=C(N=C(N<br>=C21)N3CC4CCC(C3)O4)C5=<br>CN=C(C=N5)N                                                    | [1]       |
| Topological Polar Surface Area | 108 Ų                                                                                                               | Predicted |
| Predicted LogP                 | 2.5                                                                                                                 | Predicted |
| Predicted Solubility           | Data not available                                                                                                  | -         |
| Predicted Stability            | Excellent microsomal stability                                                                                      | [2]       |

Note: Predicted values are generated from computational models and may not reflect experimentally determined values.

## Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

**FT-1518** exerts its anti-cancer effects by targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival.[2] Unlike first-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, **FT-1518** is a new-generation selective inhibitor that blocks the kinase activity of both mTORC1 and mTORC2.[2]

This dual inhibition is significant because while mTORC1 controls protein synthesis and cell growth, mTORC2 is a key activator of Akt, a protein kinase that promotes cell survival.[2] By inhibiting both complexes, **FT-1518** can achieve a more comprehensive blockade of the mTOR



pathway, potentially leading to greater efficacy and overcoming resistance mechanisms associated with mTORC1-selective inhibitors.[2] A key feature of **FT-1518** is its selectivity for mTOR over the PI3K family of kinases, which may contribute to a more favorable safety profile by avoiding toxicities associated with broader PI3K inhibition.[3]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: The mTOR signaling pathway and the inhibitory action of FT-1518.



# Preclinical Data In Vitro Activity

**FT-1518** has demonstrated potent growth inhibitory activity in the low nanomolar range across a diverse panel of hematologic and solid tumor cell lines.[2] In cell-based assays, **FT-1518** effectively inhibits the phosphorylation of downstream biomarkers of both mTORC1 (pS6) and mTORC2 (pAkt at serine 473), without inhibiting the PI3K biomarker pAkt at threonine 308, confirming its selectivity for mTOR.[1]

Table 2: Summary of In Vitro Preclinical Data for FT-1518

| Assay                   | Finding                                                                                                   | Source |
|-------------------------|-----------------------------------------------------------------------------------------------------------|--------|
| Cell Proliferation      | Low nanomolar growth inhibitory activity against a large panel of hematologic and solid tumor cell lines. | [2]    |
| mTOR Pathway Inhibition | Potent inhibition of mTORC1 and mTORC2 biomarkers (pS6 and pAkt S473).                                    | [1]    |
| PI3K Pathway Inhibition | No inhibition of the PI3K biomarker (pAkt T308).                                                          | [1]    |
| Selectivity             | Highly selective for mTOR over PI3K and other kinases.                                                    | [2]    |

### **In Vivo Activity**

In preclinical animal models, orally administered **FT-1518** has shown high bioavailability and dose-dependent tumor growth inhibition in multiple solid tumor xenografts.[1][2] The compound also demonstrated high and sustained tumor exposure and target inhibition in a single oral dose xenograft model.[2]

Table 3: Summary of In Vivo Preclinical Data for FT-1518



| Study Type       | Finding                                                                                                          | Source |
|------------------|------------------------------------------------------------------------------------------------------------------|--------|
| Pharmacokinetics | High oral bioavailability in preclinical species.                                                                | [2]    |
| Tumor Exposure   | High and sustained tumor exposure and target inhibition in a single oral dose xenograft model.                   | [2]    |
| Efficacy         | Dose-dependent and higher tumor growth inhibition (TGI) in multiple solid tumor xenografts compared to rapalogs. | [1][2] |

#### **ADME and Toxicology**

**FT-1518** has shown excellent microsomal stability and no inhibitory activity towards undesired cytochrome P450 (CYP) enzymes in preclinical testing.[2] This favorable profile suggests a lower potential for drug-drug interactions. The compound is poised to enter clinical trials with a favorable toxicology profile.[2]

Table 4: Summary of ADME and Toxicology Data for FT-1518

| Parameter           | Finding                                              | Source |
|---------------------|------------------------------------------------------|--------|
| Metabolic Stability | Excellent microsomal stability.                      | [2]    |
| CYP Inhibition      | No inhibitory activity towards undesired CYPs.       | [2]    |
| Toxicology          | Favorable toxicology profile in preclinical studies. | [2]    |

## **Experimental Protocols**

The following are generalized protocols for key experiments typically used to characterize a novel mTOR inhibitor like **FT-1518**. Specific parameters for **FT-1518** are not publicly available and would need to be optimized.



#### Cell Proliferation Assay (MTT/WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **FT-1518** (and appropriate vehicle controls) for a specified period (e.g., 72 hours).
- Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
- Signal Measurement: For MTT, add a solubilizing agent and measure absorbance at ~570 nm. For WST-1, measure absorbance directly at ~450 nm.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) by plotting the percentage of cell viability against the logarithm of the compound concentration.

#### Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

- Cell Lysis: Treat cells with FT-1518 for a defined period, then lyse the cells in a suitable buffer to extract proteins.
- Protein Quantification: Determine the protein concentration of each lysate.
- Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting: Block the membrane and then probe with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.
- Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.



 Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

#### **Tumor Xenograft Model**

This in vivo model assesses the anti-tumor efficacy of FT-1518.

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
- Tumor Growth: Allow the tumors to grow to a palpable size.
- Treatment: Randomize the mice into treatment and control groups. Administer **FT-1518** (e.g., orally) at various doses daily or on a specified schedule.
- Tumor Measurement: Measure tumor volume and mouse body weight regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
- Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

# Mandatory Visualizations Experimental Workflow: In Vitro Characterization of FT1518





Click to download full resolution via product page

Caption: Workflow for the in vitro characterization of FT-1518.

#### **Experimental Workflow: In Vivo Evaluation of FT-1518**





Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of FT-1518.

#### Conclusion

**FT-1518** is a promising second-generation mTOR inhibitor with a distinct mechanism of action that involves the dual targeting of mTORC1 and mTORC2. Its high potency, selectivity, and favorable preclinical ADME and toxicology profile make it a strong candidate for further clinical development in the treatment of various cancers. The data summarized in this guide highlight the potential of **FT-1518** to offer an improved therapeutic window compared to existing mTOR inhibitors. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in human patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pipeline FTG [ftgbio.com]
- To cite this document: BenchChem. [FT-1518: A Technical Guide to a Novel Dual mTORC1/mTORC2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621299#ft-1518-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





